Cas no 1563648-74-7 (4-methyl-5-phenylpent-4-en-1-amine)

4-Methyl-5-phenylpent-4-en-1-amine is a chiral amine compound featuring a phenyl-substituted pentene backbone. Its structure, incorporating both an amine functionality and an unsaturated alkene group, makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of the phenyl and methyl groups enhances steric and electronic properties, allowing for selective reactivity in catalytic transformations. This compound is useful in asymmetric synthesis due to its potential for derivatization at both the amine and alkene moieties. Its stability under standard conditions and compatibility with common reagents further contribute to its utility in research and industrial applications.
4-methyl-5-phenylpent-4-en-1-amine structure
1563648-74-7 structure
Product Name:4-methyl-5-phenylpent-4-en-1-amine
CAS No:1563648-74-7
MF:C12H17N
MW:175.270083189011
CID:5961229
PubChem ID:83477700
Update Time:2025-11-05

4-methyl-5-phenylpent-4-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-5-phenylpent-4-en-1-amine
    • EN300-1863760
    • 1563648-74-7
    • Inchi: 1S/C12H17N/c1-11(6-5-9-13)10-12-7-3-2-4-8-12/h2-4,7-8,10H,5-6,9,13H2,1H3/b11-10+
    • InChI Key: FRIPXZGRCHZLIY-ZHACJKMWSA-N
    • SMILES: NCCC/C(/C)=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 175.136099547g/mol
  • Monoisotopic Mass: 175.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

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Additional information on 4-methyl-5-phenylpent-4-en-1-amine

4-Methyl-5-phenylpent-4-en-1-amine: A Comprehensive Overview

The compound with CAS No 1563648-74-7, commonly referred to as 4-methyl-5-phenylpent-4-en-1-amine, is a fascinating molecule with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structure and potential biological activities. In this article, we will delve into its properties, synthesis, applications, and recent advancements in research.

4-Methyl-5-phenylpent-4-en-1-amine is an organic compound characterized by a pentenamine structure with a phenyl group attached at the fifth position and a methyl group at the fourth position. The presence of the double bond in the pentenamine backbone contributes to its reactivity and versatility in chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the pharmaceutical industry.

One of the key areas of research involving 4-methyl-5-phenylpent-4-en-1-amine is its application in drug discovery. Scientists have explored its potential as a building block for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-cancer properties by inhibiting specific enzymes involved in tumor growth.

The synthesis of 4-methyl-5-phenylpentenamine has been optimized through various methodologies, including catalytic hydrogenation and enantioselective synthesis. These advancements have made it easier to produce the compound on a larger scale while maintaining high purity levels. Researchers have also investigated the stereochemistry of this molecule, revealing that its configuration plays a crucial role in determining its biological activity.

In addition to its pharmaceutical applications, 4-methyl-pentenamine derivatives have found utility in materials science. For example, they have been used as precursors for synthesizing advanced polymers with unique mechanical and thermal properties. This dual functionality underscores the importance of understanding the compound's structural features and reactivity.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 4-methyl-pentenamine with greater accuracy. By employing quantum mechanical calculations, scientists can design more efficient synthetic routes and predict potential interactions with biological systems.

Furthermore, the environmental impact of 4-methyl-pentenamine has been a topic of interest among researchers. Studies have shown that it degrades under specific conditions, reducing its persistence in the environment. This information is critical for developing sustainable practices for handling and disposing of this compound.

In conclusion, CAS No 1563648747, or 4-methyl-pentenamine, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in drug discovery, materials science, and chemical synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific knowledge.

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